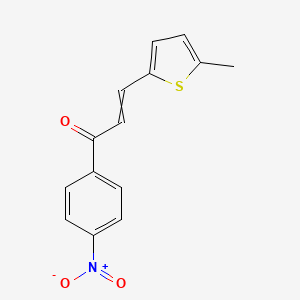
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The general reaction scheme is as follows:
- The aromatic aldehyde (4-nitrobenzaldehyde) reacts with the aromatic ketone (5-methyl-2-thienyl ketone) in the presence of a base.
- The reaction mixture is stirred at room temperature or heated to reflux.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-aminophenyl)-.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, carboxylic acids
Reduction: Amino derivatives
Substitution: Substituted chalcones with various functional groups
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:
Inhibit enzymes: The compound can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulate signaling pathways: It can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses.
Induce apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparación Con Compuestos Similares
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- can be compared with other chalcones, such as:
2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-: Lacks the 5-methyl-2-thienyl group, resulting in different chemical and biological properties.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-: Contains a methoxy group instead of a thienyl group, leading to variations in reactivity and applications.
The uniqueness of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
58235-89-5 |
|---|---|
Fórmula molecular |
C14H11NO3S |
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-7-13(19-10)8-9-14(16)11-3-5-12(6-4-11)15(17)18/h2-9H,1H3 |
Clave InChI |
YCILUQVIRMVIOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



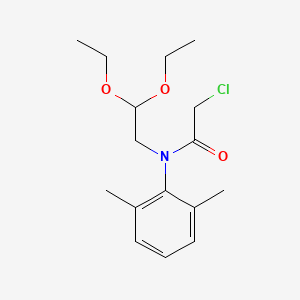
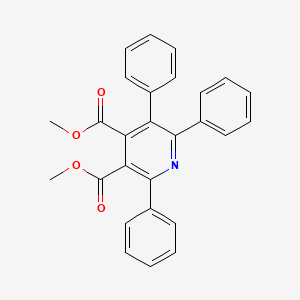
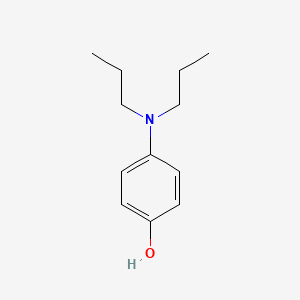
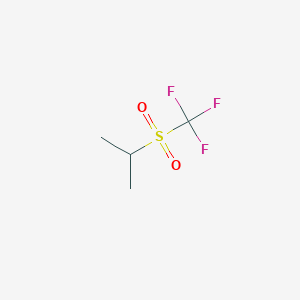
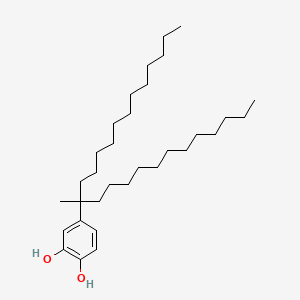
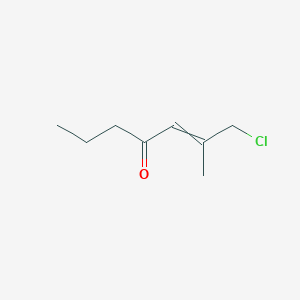

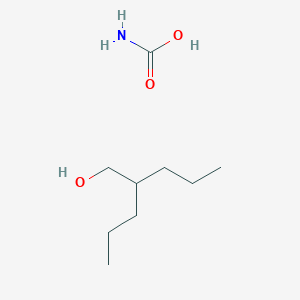
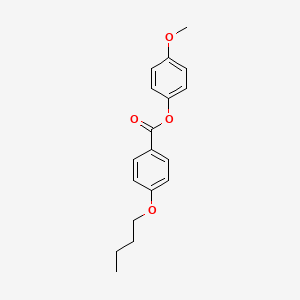

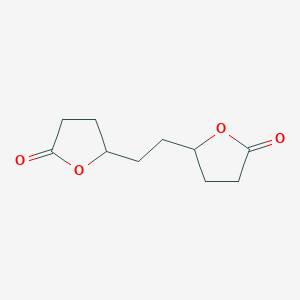
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

